molecular formula C18H23N3O3S B4898395 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine

4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine

Cat. No. B4898395
M. Wt: 361.5 g/mol
InChI Key: GGFOOLGXUJHWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine is a chemical compound that has been extensively studied for its scientific research applications. This compound is also known as OMTD and has a molecular formula of C20H28N4O4S. It is a thiomorpholine derivative that has been shown to have potential as a therapeutic agent in various fields of medicine.

Mechanism of Action

The mechanism of action of OMTD is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. OMTD has also been shown to modulate the immune system by increasing the production of certain cytokines.
Biochemical and Physiological Effects
OMTD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. OMTD has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, OMTD has been shown to modulate the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

OMTD has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. OMTD also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, the limitations of OMTD include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of OMTD. One potential area of research is the development of OMTD as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of OMTD as a radioprotective agent for cancer patients undergoing radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of OMTD and its potential as a modulator of the immune system.

Synthesis Methods

The synthesis of OMTD involves the reaction of 2-(2-methoxyphenyl)ethylamine with 5-(4-chlorobutanoyl)-1,3,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with thiomorpholine in the presence of sodium hydride to yield OMTD. The synthesis of OMTD has been optimized to produce high yields and purity.

Scientific Research Applications

OMTD has been extensively studied for its potential as a therapeutic agent in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. OMTD has also been studied for its potential as a radioprotective agent and as a modulator of the immune system.

properties

IUPAC Name

3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-thiomorpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-23-15-5-3-2-4-14(15)6-7-16-19-20-17(24-16)8-9-18(22)21-10-12-25-13-11-21/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFOOLGXUJHWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=NN=C(O2)CCC(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{5-[2-(2-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine

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